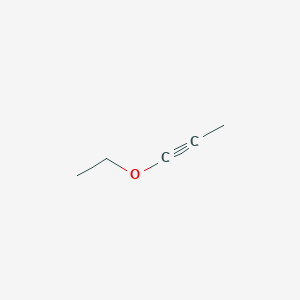
1-Ethoxyprop-1-yne
Description
1-Ethoxyprop-1-yne (CAS No. 14273-06-4) is an alkyne derivative with the molecular formula C₅H₈O and the structural formula CCOC#CC (Figure 1). This compound features an ethoxy group (-OCH₂CH₃) attached to a terminal alkyne (-C≡CH), making it a reactive intermediate in organic synthesis. Its triple bond confers high reactivity in cycloaddition and coupling reactions, while the ethoxy group enhances solubility in polar solvents .
Figure 1: Structural diagram of this compound.
![Structure]
Properties
CAS No. |
14273-06-4 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1-ethoxyprop-1-yne |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h4H2,1-2H3 |
InChI Key |
AEENFMCEQQAULS-UHFFFAOYSA-N |
SMILES |
CCOC#CC |
Canonical SMILES |
CCOC#CC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodopropyne (HC≡C-I)
- Molecular Formula : C₃H₃I
- CAS No.: Not explicitly listed in evidence, but synthesis methods are detailed in MIT research .
- Key Differences: The iodine substituent in 1-iodopropyne acts as a superior leaving group compared to the ethoxy group, enabling nucleophilic substitution reactions (e.g., Sonogashira coupling). Higher molecular weight (229.96 g/mol vs. 84.12 g/mol) and lower polarity due to the absence of an oxygen atom.
- Applications : Used in cross-coupling reactions to build carbon-carbon bonds .
1-(2-Thienyl)-1-propanone
- Molecular Formula : C₇H₈OS
- CAS No.: Not provided, but commercial availability is noted .
- Key Differences :
- Contains a ketone (-CO-) and thiophene ring, enabling aromatic interactions and electrophilic substitution.
- Lacks the alkyne moiety, limiting participation in cycloaddition reactions.
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
1-Isocyanopropane (CH₃CH₂CH₂-N≡C)
1-(1-Ethoxyethoxy) Propane
1-Ethoxypropan-2-yl Acetate
- Molecular Formula : C₇H₁₄O₃
- CAS No.: 2024-04-09 (synonyms include propylene glycol monoethyl ether acetate) .
- Key Differences :
- Ester functional group (-OAc) enhances stability and reduces volatility.
- Used as a high-boiling solvent (b.p. ≈170°C) in industrial formulations.
- Applications : Coalescing agent in paints and inks .
Table 1: Comparative Overview of this compound and Analogues
Research Findings and Reactivity Trends
- This compound exhibits higher reactivity in [2+2] cycloadditions compared to ethers or esters due to the electron-deficient alkyne .
- 1-Iodopropyne is preferred in metal-catalyzed couplings (e.g., with palladium), whereas the ethoxy group in this compound may hinder such reactions .
- 1-Isocyanopropane and 1-(2-thienyl)-1-propanone are more specialized, targeting polymer and heterocyclic synthesis, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


